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Compound of Interest

Compound Name: Mrk-740-NC

Cat. No.: B15584149 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, structure, and

biological context of Mrk-740-NC, a critical negative control compound for the potent and

selective PRDM9 inhibitor, Mrk-740. This document is intended for researchers, scientists, and

drug development professionals engaged in the study of histone methyltransferases and

related epigenetic pathways.

Mrk-740-NC serves as an indispensable tool for validating the on-target effects of its active

counterpart, Mrk-740, in cellular and biochemical assays.[1][2] By exhibiting negligible

inhibitory activity against PRDM9, Mrk-740-NC allows for the confident attribution of observed

biological effects to the specific inhibition of PRDM9 by Mrk-740.[1][2]

Core Chemical Properties and Structure
Mrk-740-NC, systematically named 4-(3-(3,5-Dimethoxy-phenyl)-1,2,4-oxadiazol-5-yl)-1-

methyl-9-phenyl-1,4,9-triaza-spiro[5.5]undecane, is a synthetic small molecule.[1] Its chemical

structure is closely related to that of Mrk-740, with the key difference being the substitution of

the 2-methyl-4-pyridinyl group in Mrk-740 with a phenyl group in Mrk-740-NC.[2] This

seemingly minor alteration drastically reduces its biological activity against PRDM9.[2]
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Property Value Reference

CAS Number 2421146-31-6 [1][2]

Molecular Formula C25H31N5O3 [1][2]

Molecular Weight 449.55 g/mol [2]

Appearance White to beige powder [1]

Purity ≥98% (HPLC) [1]

Solubility
DMSO: 2 mg/mL (clear

solution)
[1]

Storage Temperature 2-8°C [1]

SMILES

CN1CCN(C2=NC(C3=CC(OC)

=CC(OC)=C3)=NO2)CC14CC

N(C5=CC=CC=C5)CC4

[1]
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InChI Key
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Biological Activity and Mechanism of Action
Mrk-740-NC is characterized as a very weak inhibitor of the in vitro methylation of histone H3

at lysine 4 (H3K4) by PRDM9.[1] In stark contrast to Mrk-740, which exhibits a potent IC50 of

approximately 80 nM against PRDM9, Mrk-740-NC shows no significant inhibition at

concentrations up to 100 µM.[3] This lack of activity makes it an ideal negative control.

PRDM9 is a histone methyltransferase that plays a crucial role in meiosis by binding to specific

DNA sequences and catalyzing the trimethylation of H3K4 (H3K4me3). This epigenetic mark is

essential for the initiation of meiotic recombination. The active compound, Mrk-740, acts as a
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substrate-competitive inhibitor of PRDM9. Mrk-740-NC, due to its structural modification, fails

to effectively bind to the PRDM9 active site and therefore does not impede its

methyltransferase activity.

Experimental Protocols
The following are detailed methodologies for key experiments involving Mrk-740-NC, primarily

adapted from the seminal publication by Allali-Hassani et al., 2019, "Discovery of a chemical

probe for PRDM9."

In Vitro Histone Methyltransferase (HMT) Assay
This assay is designed to measure the enzymatic activity of PRDM9 and the inhibitory potential

of compounds like Mrk-740-NC.

Materials:

Recombinant human PRDM9 enzyme

Biotinylated histone H3 peptide (amino acids 1-25) substrate

S-(5'-Adenosyl)-L-methionine (SAM) cofactor

[³H]-SAM (radiolabeled cofactor)

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)

Mrk-740-NC and Mrk-740 (dissolved in DMSO)

Streptavidin-coated scintillation proximity assay (SPA) beads

Microplates (e.g., 384-well)

Scintillation counter

Procedure:

Prepare a reaction mixture containing PRDM9 enzyme, biotinylated H3 peptide, and SAM in

the assay buffer.
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Add varying concentrations of Mrk-740-NC or Mrk-740 (typically in a serial dilution) to the

reaction mixture. A DMSO-only control should be included.

Initiate the methylation reaction by adding [³H]-SAM.

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60

minutes).

Terminate the reaction by adding a stop solution (e.g., containing excess unlabeled SAM).

Add streptavidin-coated SPA beads to the wells. The biotinylated and radiolabeled peptides

will bind to the beads.

Incubate to allow for binding.

Measure the radioactivity using a scintillation counter. The signal is proportional to the

amount of H3K4 methylation.

Calculate the percent inhibition for each compound concentration relative to the DMSO

control and determine the IC50 value. For Mrk-740-NC, no significant inhibition is expected.

Cellular PRDM9 Activity Assay in HEK293T Cells
This assay assesses the ability of compounds to inhibit PRDM9 activity within a cellular

context.

Materials:

HEK293T cells

Expression plasmids for FLAG-tagged PRDM9 and GFP-tagged histone H3

Transfection reagent (e.g., Lipofectamine)

Cell culture medium (e.g., DMEM with 10% FBS)

Mrk-740-NC and Mrk-740 (dissolved in DMSO)

Lysis buffer
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Antibodies: anti-FLAG, anti-GFP, anti-H3K4me3, and appropriate secondary antibodies

Western blotting reagents and equipment

Procedure:

Seed HEK293T cells in culture plates and allow them to adhere.

Co-transfect the cells with the FLAG-PRDM9 and GFP-H3 expression plasmids.

After a suitable incubation period (e.g., 24 hours), treat the cells with various concentrations

of Mrk-740-NC or Mrk-740. Include a DMSO-only control.

Incubate the cells with the compounds for a defined period (e.g., 24 hours).

Lyse the cells and quantify the total protein concentration.

Perform Western blot analysis on the cell lysates.

Probe the blots with antibodies against FLAG (to confirm PRDM9 expression), GFP (to

confirm H3 expression), and H3K4me3 (to measure PRDM9 activity).

Quantify the band intensities for H3K4me3 and normalize to the GFP signal to account for

transfection efficiency.

Analyze the dose-dependent effect of the compounds on H3K4me3 levels. Mrk-740-NC is

expected to show no reduction in H3K4me3 levels.

Visualizations
PRDM9 Signaling Pathway and Inhibition
The following diagram illustrates the catalytic action of PRDM9 on histone H3 and the point of

inhibition by its active inhibitor, for which Mrk-740-NC serves as a negative control.
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Caption: PRDM9 catalyzes the transfer of a methyl group from SAM to H3K4, producing

H3K4me3 and SAH.

Experimental Workflow for Inhibitor Validation
This diagram outlines the logical flow of experiments to validate the activity and specificity of a

PRDM9 inhibitor using Mrk-740-NC as a negative control.
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Caption: Workflow for validating PRDM9 inhibitors using in vitro and cellular assays with a

negative control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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